2-Isopropylpent-4-enal

Description

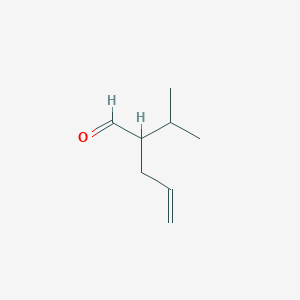

2-Isopropylpent-4-enal is an α,β-unsaturated aldehyde with the molecular formula C₈H₁₂O. Its structure comprises a pent-4-enal backbone substituted with an isopropyl group at the second carbon. The aldehyde functional group and conjugated double bond render it reactive, particularly in nucleophilic addition and polymerization reactions.

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

2-propan-2-ylpent-4-enal |

InChI |

InChI=1S/C8H14O/c1-4-5-8(6-9)7(2)3/h4,6-8H,1,5H2,2-3H3 |

InChI Key |

UCENWOFPTQSUNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC=C)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate 2-Isopropylpent-4-enal’s behavior, we compare it with compounds sharing structural motifs, such as branched alkyl chains, unsaturated bonds, or aldehyde/carboxylic acid groups. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Key Findings:

Electrophilicity and Reactivity: The α,β-unsaturated aldehyde group in this compound enhances its electrophilicity compared to saturated aldehydes like isovaleraldehyde. This makes it more reactive in Michael additions or polymerizations . In contrast, (S,E)-5-Chloro-2-isopropylpent-4-enoic acid () exhibits reduced aldehyde reactivity but increased acidity (pKa ~3–4) due to the carboxylic acid group and electron-withdrawing chlorine .

Environmental and Toxicological Profiles :

- Chlorinated analogs (e.g., the compound in ) may exhibit higher persistence in the environment, as halogenation often reduces biodegradability .

- Aldehydes like this compound are typically volatile (estimated boiling point: 150–170°C) but may hydrolyze or oxidize rapidly in aqueous environments .

Regulatory Implications :

- Under REACH guidelines, this compound could be assessed via read-across to its analogs (e.g., pent-4-enal) for PBT (persistent, bioaccumulative, toxic) properties. However, structural differences (e.g., branching, substituents) require rigorous validation to avoid underestimating risks .

Preparation Methods

Reaction Conditions and Optimization

-

Substrate Concentration : Resolutions at 8 g/L, 15 g/L, and 50 g/L demonstrated scalability, with higher concentrations requiring longer reaction times (24–95 hours).

-

Enzyme Loading : Frozen cells at 5–15% w/v ensured efficient catalysis, with enantioselectivity (E values) ranging from 23 to 41.3.

-

Buffer System : Tris-HCl (0.1 M, pH 8.0) maintained optimal enzymatic activity, with pH controlled via NaOH addition.

Post-Reaction Processing

After resolution, the product undergoes acidification (pH 2.5), extraction with MeCN/MTBE, and distillation to yield enantiopure ester. Although this process focuses on the ester, the aldehyde precursor likely forms during earlier steps, such as Grignard reagent additions or oxidation reactions.

Chemical Synthesis via Aldol Condensation

Direct Preparation from Methyl Bromoacetate

EP2192109A1 and US7947738B2 describe 2-isopropylpent-4-enal as a reactant in synthesizing bicyclic γ-amino acid derivatives. The aldehyde is prepared via aldol condensation or similar C–C bond-forming reactions, though specific details are sparing. For instance:

-

Reagents : this compound reacts with methyl bromoacetate in tetrahydrofuran (THF).

-

Stoichiometry : 16.18 g (105.8 mmol) of methyl bromoacetate in 25 mL THF suggests a molar ratio favoring the aldehyde.

-

Workup : Standard procedures include solvent removal, aqueous washes, and chromatography.

Industrial-Scale Fermentation and Downstream Processing

Microbial Fermentation Parameters

Large-scale production of related intermediates employs Rhodosporidium toruloides in batch fermenters:

-

Growth Medium : Yeast malt extract with 0.1% polypropylene glycol antifoam.

-

Inoculation : 0.5% v/v from YM broth preculture.

-

Harvesting : Cells centrifuged and stored at −20°C for subsequent bioresolution.

Comparative Analysis of Methodologies

Enzymatic vs. Chemical Synthesis

| Parameter | Enzymatic Resolution | Chemical Synthesis |

|---|---|---|

| Enantioselectivity | >99% ee | Dependent on chiral catalysts |

| Scale-Up Potential | High (fermentation compatible) | Moderate (solvent limitations) |

| Cost | Lower long-term costs | Higher reagent expenses |

| Environmental Impact | Aqueous buffer systems | Organic solvent waste |

Q & A

What synthetic methodologies are optimal for preparing 2-Isopropylpent-4-enal, and how can reaction conditions be systematically optimized?

Basic

A two-step approach is commonly employed: (1) Aldol condensation between isobutyraldehyde and acrolein derivatives, followed by (2) selective oxidation. Key parameters include temperature control (70–90°C for step 1) and catalyst selection (e.g., acidic or enzymatic systems for step 2). Systematic optimization via Design of Experiments (DoE) can evaluate factors like solvent polarity, stoichiometry, and catalyst loading. Use GC-MS or HPLC to monitor intermediates and byproducts .

Advanced

For asymmetric synthesis, chiral auxiliaries or organocatalysts (e.g., proline derivatives) can enhance enantioselectivity. Kinetic studies (via in-situ FTIR or NMR) and computational modeling (DFT) help identify rate-limiting steps and transition states. Compare thermodynamic data (e.g., ΔfH° of intermediates) from analogs like 4-Isopropyl-2-methylphenol to refine energy profiles .

How can this compound be characterized to resolve structural ambiguities in complex mixtures?

Basic

Combine NMR (¹H, ¹³C, DEPT-135) with IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and alkene (C=C, ~1600 cm⁻¹) groups. GC-MS with electron ionization (EI) at 70 eV provides fragmentation patterns; compare retention indices with known aldehydes. For purity assessment, use HPLC with a C18 column and UV detection at 210–240 nm .

Advanced

High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC, HMBC) resolve overlapping signals in stereoisomers. X-ray crystallography of derivatives (e.g., hydrazones) confirms spatial configuration. Computational simulations (e.g., Gaussian 16) validate spectral assignments using the compound’s InChI key .

What strategies address contradictions in reported thermodynamic properties (e.g., boiling point, enthalpy) of this compound?

Advanced

Perform a systematic review (Cochrane guidelines) to assess data quality: exclude non-peer-reviewed sources and prioritize studies using calibrated equipment (e.g., adiabatic calorimetry for ΔcH°). Scoping studies (Arksey & O’Malley framework) can map methodological inconsistencies, such as variations in sample purity or pressure conditions. Compare with analogs like 4-Isopropylphenol to identify outliers .

How can mechanistic studies differentiate between competing reaction pathways (e.g., radical vs. polar mechanisms) in this compound synthesis?

Advanced

Use isotopic labeling (e.g., D₂O or ¹³C-tracers) and radical traps (TEMPO). Kinetic isotope effects (KIE) and Hammett plots distinguish polar (charge-separated) from radical intermediates. Computational studies (e.g., transition state modeling via Gaussian) predict activation energies for each pathway. Validate with in-situ EPR spectroscopy to detect radical species .

What safety protocols are critical for handling this compound in laboratory settings?

Basic

Follow IFRA Standards for α,β-unsaturated aldehydes: use fume hoods, nitrile gloves, and eye protection. Store under nitrogen at 4°C to prevent oxidation. Monitor air concentrations (<1 ppm) via OSHA Method 52. Spills require neutralization with sodium bisulfite .

How should researchers design stability studies to evaluate this compound under varying pH and temperature conditions?

Advanced

Adopt accelerated stability testing (ICH Q1A guidelines): expose samples to 40°C/75% RH for 6 months. Use LC-MS to quantify degradation products (e.g., dimerization via Michael addition). QSPR models predict shelf-life by correlating molecular descriptors (logP, H-bond donors) with degradation rates .

What computational tools predict the bioactivity of this compound derivatives?

Advanced

Leverage PubChem’s BioAssay database and molecular docking (AutoDock Vina) to screen against targets like COX-2 or CYP450 isoforms. ADMET predictors (e.g., SwissADME) assess toxicity risks. Validate with in vitro assays (e.g., MTT for cytotoxicity) .

How can researchers reconcile discrepancies in literature-reported spectral data for this compound?

Basic

Compile a meta-analysis of NMR/IR data from peer-reviewed journals, excluding non-standardized solvents (e.g., CDCl₃ vs. DMSO-d₆). Cross-reference with ChemSpider or PubChem entries. Use principal component analysis (PCA) to cluster datasets by methodology .

What advanced statistical methods are suitable for analyzing dose-response relationships in toxicological studies?

Advanced

Apply nonlinear regression (Hill equation) or Bayesian hierarchical models to account for inter-study variability. Use R packages (drc, brms) for curve fitting and uncertainty quantification. Sensitivity analysis identifies outliers influenced by confounding variables (e.g., solvent choice) .

How should systematic reviews be structured to evaluate this compound’s environmental fate?

Advanced

Follow PRISMA guidelines: define PICOS criteria (Population: aquatic organisms; Intervention: exposure levels; Comparators: OECD test guidelines). Use ToxCast data and QSAR models to predict biodegradation pathways. Scoping reviews (Arksey & O’Malley) map gaps in ecotoxicological databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.